molecular formula C20H24N2O2 B269250 4-[(2,2-dimethylpropanoyl)amino]-N-ethyl-N-phenylbenzamide

4-[(2,2-dimethylpropanoyl)amino]-N-ethyl-N-phenylbenzamide

Cat. No. B269250
M. Wt: 324.4 g/mol
InChI Key: XEHYUDRBQRSXOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(2,2-dimethylpropanoyl)amino]-N-ethyl-N-phenylbenzamide, commonly known as DPNB, is a synthetic compound that has been widely used in scientific research. DPNB is a benzamide derivative that has been used as a tool to study the physiological and biochemical effects of various biological processes.

Mechanism of Action

DPNB acts as a selective antagonist of the G protein-coupled receptor 35 (GPR35). GPR35 is a GPCR that is expressed in various tissues, including the brain, immune system, and gastrointestinal tract. The exact function of GPR35 is not fully understood, but it has been implicated in various physiological processes, including inflammation, pain, and glucose homeostasis.
Biochemical and Physiological Effects:
DPNB has been shown to have various biochemical and physiological effects. In vitro studies have shown that DPNB inhibits the activation of GPR35 by various ligands, including kynurenic acid and zaprinast. In vivo studies have shown that DPNB reduces the inflammatory response in mice and rats, suggesting that GPR35 may play a role in the regulation of inflammation.

Advantages and Limitations for Lab Experiments

DPNB has several advantages as a tool for scientific research. It is a selective antagonist of GPR35, which allows researchers to study the specific function of this receptor. DPNB is also stable and soluble in water, which makes it easy to use in various experimental settings. However, DPNB has some limitations. It is not a perfect antagonist of GPR35, and it may have off-target effects on other GPCRs. Additionally, the exact function of GPR35 is not fully understood, which makes it difficult to interpret the results of experiments using DPNB.

Future Directions

There are several future directions for research using DPNB. One area of research is the role of GPR35 in the regulation of glucose homeostasis. Studies have shown that GPR35 is expressed in pancreatic beta cells, and that activation of this receptor increases insulin secretion. Another area of research is the role of GPR35 in the regulation of pain and inflammation. Studies have shown that GPR35 is expressed in sensory neurons and immune cells, and that activation of this receptor reduces pain and inflammation. Finally, there is a need for the development of more selective antagonists of GPR35, which would allow researchers to study the specific function of this receptor in various physiological processes.
Conclusion:
DPNB is a synthetic compound that has been widely used in scientific research. It is a selective antagonist of GPR35, which allows researchers to study the specific function of this receptor. DPNB has been used in various scientific research applications, including neuroscience, pharmacology, and cancer research. The exact function of GPR35 is not fully understood, but it has been implicated in various physiological processes, including inflammation, pain, and glucose homeostasis. There are several future directions for research using DPNB, including the role of GPR35 in the regulation of glucose homeostasis, pain, and inflammation.

Synthesis Methods

DPNB is synthesized by reacting 4-aminobenzophenone with N-ethyl-N-phenylpropanamide in the presence of acetic acid and acetic anhydride. The reaction results in the formation of DPNB, which is then purified by recrystallization.

Scientific Research Applications

DPNB has been used in various scientific research applications, including neuroscience, pharmacology, and cancer research. In neuroscience, DPNB has been used as a tool to study the role of G protein-coupled receptors (GPCRs) in the regulation of synaptic transmission. In pharmacology, DPNB has been used to study the mechanism of action of various drugs that target GPCRs. In cancer research, DPNB has been used to study the role of GPCRs in the proliferation and metastasis of cancer cells.

properties

Product Name

4-[(2,2-dimethylpropanoyl)amino]-N-ethyl-N-phenylbenzamide

Molecular Formula

C20H24N2O2

Molecular Weight

324.4 g/mol

IUPAC Name

4-(2,2-dimethylpropanoylamino)-N-ethyl-N-phenylbenzamide

InChI

InChI=1S/C20H24N2O2/c1-5-22(17-9-7-6-8-10-17)18(23)15-11-13-16(14-12-15)21-19(24)20(2,3)4/h6-14H,5H2,1-4H3,(H,21,24)

InChI Key

XEHYUDRBQRSXOF-UHFFFAOYSA-N

SMILES

CCN(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)NC(=O)C(C)(C)C

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)NC(=O)C(C)(C)C

Origin of Product

United States

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